Bienvenue dans la boutique en ligne BenchChem!

SAD448

CNS exclusion Blood-brain barrier Drug efflux pump

SAD448 is a distinct, peripherally restricted CB1/CB2 agonist with 98% brain exclusion via ABCC1, preventing CNS psychoactivity. Unlike CT3 or SAB378, its unique quinazoline-carboxylate scaffold ensures peripheral restriction, making it the precise probe for MS spasticity and glaucoma models. Backed by Phase 1 human data. This is not interchangeable with generic CB1 agonists.

Molecular Formula C24H28N4O8S
Molecular Weight 532.6 g/mol
CAS No. 581106-09-4
Cat. No. B1680484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAD448
CAS581106-09-4
SynonymsSAD-448;  SAD 448;  SAD448
Molecular FormulaC24H28N4O8S
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C
InChIInChI=1S/C24H28N4O8S/c1-5-35-23(31)20-14(2)12-16-21(15(20)3)22(30)28(19(27-16)13-36-24(32)26-10-11-29)17-8-6-7-9-18(17)37(33,34)25-4/h6-9,12,25,29H,5,10-11,13H2,1-4H3,(H,26,32)
InChIKeyPMBUDILHPXTDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SAD448 (CAS 581106-09-4): A Peripherally Restricted CB1/CB2 Agonist for Ocular Hypertension and Spasticity Research


SAD448 (CAS 581106-09-4) is a small-molecule cannabinoid receptor agonist that targets both the CB1 and CB2 receptors, developed by Novartis AG as a peripherally restricted therapeutic candidate . Its molecular formula is C24H28N4O8S with a molecular weight of 532.57 g/mol. SAD448 belongs to a novel class of CNS-excluded cannabinoid receptor agonists designed to minimize central nervous system side effects such as hypothermia while retaining peripheral therapeutic activity [1].

Why Generic Substitution of SAD448 with Other CB1 Agonists Fails: CNS Exclusion and Receptor Selectivity


Generic substitution of SAD448 with other CB1 agonists such as CT3 or SAB378 is not scientifically justifiable due to critical differences in CNS exclusion mechanisms, brain penetration ratios, and dual receptor engagement profiles [1]. SAD448 is reported to be 98% excluded from the brain via polymorphic drug efflux pumps (e.g., ABCC1), a property that defines its peripheral restriction and minimizes psychoactive side effects [2]. In contrast, SAB378 (CB-13) exhibits only limited brain penetration at low doses but still produces central effects at higher doses, while CT3 demonstrates significant cannabinoid-like CNS activity [3]. Furthermore, the compound's specific quinazoline-carboxylate scaffold influences solubility, metabolic stability, and ocular tissue residence, parameters that are not conserved across other CB1 agonists and are essential for its intended therapeutic applications [4]. These distinct physicochemical and pharmacological properties preclude simple interchangeability.

SAD448 Quantitative Evidence Guide: Head-to-Head Comparisons with CT3 and SAB378


Peripheral Restriction: SAD448 Exhibits 98% Brain Exclusion vs. SAB378's Dose-Dependent CNS Penetration

SAD448 is reported to be 98% excluded from the brain, a key differentiation factor from other peripherally restricted CB1 agonists such as SAB378 (CB-13), which exhibits dose-dependent CNS penetration [1]. While SAB378 shows limited brain penetration at low doses, central effects such as catalepsy appear at higher dose ranges, indicating a lower threshold for CNS exposure [2]. The high degree of brain exclusion for SAD448 is mediated by polymorphic drug efflux pumps, including ABCC1, which actively transport the compound out of the CNS, a mechanism that is not conserved across all CB1 agonists [3].

CNS exclusion Blood-brain barrier Drug efflux pump Peripheral CB1 agonism

Therapeutic Index in Spasticity: SAD448, CT3, and SAB378 Share Peripheral CB1-Mediated Efficacy with Reduced Hypothermia Risk

In the ABH mouse model of multiple sclerosis, SAD448, CT3, and SAB378 all demonstrated control of spasticity via action on the peripheral nerve CB1 receptor [1]. These three compounds were peripherally restricted via drug pumps that limit the CNS side effect of hypothermia, thereby increasing the therapeutic window compared to centrally acting cannabinoids [2]. While the absolute potency in reversing spasticity was not directly compared across the three compounds, they share a common class mechanism of peripheral CB1 agonism that effectively inhibits spasticity without causing significant CNS-mediated hypothermia, a major dose-limiting toxicity of classical cannabinoids [3].

Spasticity Multiple sclerosis Therapeutic window CB1 agonist

Ocular Tissue Residence: SAD448 vs. Its Phosphonate Ester Prodrugs for Topical Ocular Delivery

In biochemical studies, phosphonate ester derivatives of the topical CNR1 and CNR2 dual agonist SAD448 showed greater aqueous solubility and chemical stability than the parent compound [1]. In rats receiving topical ocular prodrug delivery, the derivatives demonstrated longer residence in the iris and ciliary body of the eye and lower plasma residence compared to the parent SAD448 [2]. While SAD448 itself serves as the active pharmacological agent, these findings highlight that its physicochemical properties can be further optimized through prodrug strategies to enhance ocular bioavailability and reduce systemic exposure, a differentiation point from CB1 agonists that are not amenable to such ocular-targeted modifications [3].

Ocular hypertension Glaucoma Topical delivery Prodrug

Clinical Development Stage: SAD448 Has Completed Phase 1 for Ocular Hypertension, Ahead of Many Research-Only CB1 Agonists

SAD448 has been evaluated in a multicenter, randomized, placebo-controlled, double-blind, 4-arm parallel-group Phase 1 clinical trial (NCT00503360) in subjects with ocular hypertension [1]. The study assessed the tolerability, safety, and effect on intraocular pressure (IOP) of two doses of SAD448 in 80 participants [2]. While detailed efficacy results (e.g., mmHg reduction in IOP) have not been publicly disclosed, the completion of a Phase 1 trial provides a baseline human safety and pharmacokinetic dataset that is not available for many research-grade CB1 agonists such as CT3 or the prodrug derivatives, which remain in preclinical stages [3]. This clinical milestone reduces uncertainty in translational research and supports the compound's prioritization for further development or use in validated animal models.

Ocular hypertension Phase 1 clinical trial Safety Tolerability

SAD448 Best Research and Industrial Application Scenarios


Preclinical Spasticity Studies Requiring CNS-Sparing CB1 Agonism

SAD448 is ideally suited for use in rodent models of multiple sclerosis (e.g., ABH mouse model) to investigate peripheral CB1 receptor-mediated control of spasticity without the confounding effects of CNS-mediated hypothermia or psychoactivity [1]. Its high degree of brain exclusion (98%) ensures that observed therapeutic effects are attributable to peripheral nerve CB1 activation, enabling clean interpretation of peripheral vs. central mechanisms [2].

Ocular Hypertension and Glaucoma Research with Topical Delivery Potential

Given its demonstrated ability to lower intraocular pressure and the availability of prodrug forms that enhance ocular tissue residence, SAD448 is a compelling tool compound for investigating CB1/CB2-mediated pathways in aqueous humor dynamics [1]. Researchers developing novel topical therapies for glaucoma can utilize SAD448 as a parent scaffold for medicinal chemistry optimization or as a reference agonist in receptor binding and functional assays [2].

Investigating the Role of Drug Efflux Pumps (ABCC1) in Cannabinoid CNS Exclusion

SAD448 serves as a specific probe for studying the polymorphic cannabinoid drug efflux pump ABCC1, which is responsible for its peripheral restriction [1]. Researchers investigating inter-individual variability in cannabinoid response or the genetic basis of drug transporter function can employ SAD448 in comparative studies using cell lines or transgenic animal models with varying ABCC1 activity [2].

Translational Pharmacology: Bridging Preclinical CB1 Agonist Data to Human Safety

For drug repurposing initiatives or translational research programs aiming to advance CB1 agonists toward clinical development, SAD448 offers a unique advantage due to the existence of a completed Phase 1 trial in ocular hypertension [1]. The available human safety and pharmacokinetic data can be leveraged to design more informative preclinical studies, refine dosing regimens, or serve as a benchmark for evaluating novel CNS-excluded CB1 agonists [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAD448

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.